molecular formula C11H14N2O2 B13921124 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile

3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile

Cat. No.: B13921124
M. Wt: 206.24 g/mol
InChI Key: WQHIQHGHICHQSK-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile is a substituted pyridine derivative featuring a nitrile group at the 4-position of the pyridine ring and a 2-methoxy-2-methylpropoxy ether substituent at the 3-position. This compound is structurally related to isonicotinonitrile (4-cyanopyridine), a scaffold widely used in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C11H14N2O2/c1-11(2,14-3)8-15-10-7-13-5-4-9(10)6-12/h4-5,7H,8H2,1-3H3

InChI Key

WQHIQHGHICHQSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=CN=C1)C#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 2-methoxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their differentiating features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile 3-(2-Methoxy-2-methylpropoxy), 4-CN C11H14N2O2 206.24 g/mol Ether-linked bulky substituent; potential for enhanced lipophilicity.
4-Cyanopyridine (Isonicotinonitrile) 4-CN C6H4N2 104.10 g/mol Simplest analog; low molecular weight, high reactivity for derivatization .
3-Iodo-2-methoxyisonicotinonitrile 3-I, 2-OCH3, 4-CN C7H5IN2O 260.03 g/mol Halogenated derivative; iodine enhances cross-coupling utility .
Methyl 3-amino-2-methoxyisonicotinate 3-NH2, 2-OCH3, 4-COOCH3 C8H10N2O3 182.18 g/mol Ester and amino groups; higher polarity, potential for drug intermediates .
4-Cyanopyridine-3-boronic acid ester 4-CN, 3-B(neopentyl glycol ester) C11H13BN2O2 216.04 g/mol Boronic acid functionality; useful in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Solubility and Lipophilicity: The methoxypropoxy group in the target compound likely increases lipophilicity compared to 4-cyanopyridine (logP ~0.5) and methyl 3-amino-2-methoxyisonicotinate (logP ~1.2), favoring membrane permeability in biological systems.
  • Reactivity: Unlike 3-iodo-2-methoxyisonicotinonitrile, which is primed for palladium-catalyzed cross-couplings due to its iodine substituent , the target compound’s ether linkage may limit direct participation in such reactions unless functionalized further.

Research Findings and Limitations

  • Evidence Gaps : Direct data on the target compound’s biological activity or thermal properties (e.g., melting point) are absent in the provided materials. Comparisons rely on extrapolation from structural analogs.
  • Contradictions: While 4-cyanopyridine derivatives are generally stable, halogenated analogs (e.g., 3-iodo-2-methoxyisonicotinonitrile) may exhibit photolytic or oxidative instability .

Biological Activity

3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The chemical structure of 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This compound features a methoxy group and a nitrile functional group, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in the context of kinase inhibition. It has been noted for its potential role as an inhibitor of Janus kinases (JAKs), which are crucial in cytokine signaling pathways. JAKs phosphorylate specific tyrosine residues on cytokine receptors, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins that regulate gene expression involved in immune responses and inflammation .

Biological Activity

Research indicates that 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory responses by inhibiting JAK-STAT signaling pathways, which play a critical role in mediating inflammation .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. This is particularly relevant in B cell malignancies where JAK inhibition can lead to reduced tumor growth .

Case Studies

  • Inhibition of JAK Activity : In a study focused on the effects of various compounds on JAK activity, 3-(2-Methoxy-2-methylpropoxy)isonicotinonitrile was identified as a moderate inhibitor with an IC50 value indicating effective inhibition at micromolar concentrations. This inhibition correlated with decreased levels of phosphorylated STAT proteins in treated cells .
  • Cell Cycle Arrest in Cancer Cells : Another study investigated the effects of the compound on TMD8 B cell lymphoma cells. Treatment with the compound resulted in significant G1 phase arrest and increased apoptosis markers, such as cleaved PARP and caspase 3 .

Data Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryInhibits JAK-STAT signaling
AnticancerInduces apoptosis in B cell lymphoma
Cell cycle arrestCauses G1 phase arrest in TMD8 cells

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